

# The Cardiovascular Physiology of AZD5462: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AZD5462 is an orally available, selective allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor.[1][2] Activation of RXFP1 by its endogenous ligand, relaxin, is associated with a range of physiological effects, including vasodilation, anti-fibrotic, and anti-inflammatory responses.[3][4] These properties have positioned RXFP1 as a promising therapeutic target for cardiovascular diseases, particularly heart failure.[3][5] This technical guide provides an in-depth analysis of the current understanding of AZD5462's effects on cardiovascular physiology, drawing from available preclinical and clinical data.

# **Mechanism of Action: RXFP1 Signaling**

AZD5462 mimics the action of relaxin by binding to and activating RXFP1.[1] The activation of RXFP1 initiates a cascade of intracellular signaling events that are thought to underlie its cardiovascular effects. The primary signaling pathway involves the coupling of RXFP1 to Gαs proteins, which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This increase in cAMP can lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets in cardiomyocytes and vascular smooth muscle cells, ultimately resulting in reduced vascular resistance and increased cardiac output.[3][4][6]





Click to download full resolution via product page

# Preclinical Evidence: Cynomolgus Monkey Model of Heart Failure

The therapeutic potential of **AZD5462** has been evaluated in a translational cynomolgus monkey model of heart failure with reduced ejection fraction (HFrEF).[7] This model is particularly relevant due to the physiological similarities between non-human primates and humans.

#### **Experimental Protocol**

Aged, obese cynomolgus monkeys with diet-induced metabolic dysfunction were used to model HFrEF.[5][8] Heart failure was characterized by reduced left ventricular ejection fraction (LVEF). The study involved the oral administration of **AZD5462** at a dose of 5 mg/kg. Cardiovascular parameters were monitored over a period of 17 weeks.[3][7]





Click to download full resolution via product page

#### **Key Findings**

Following 8 weeks of treatment, **AZD5462** demonstrated robust improvements in functional cardiac parameters.[3][7] A significant increase in Left Ventricular Ejection Fraction (LVEF) was observed at weeks 9, 13, and 17.[3][7] Notably, these improvements in cardiac function were not accompanied by changes in heart rate or mean arterial blood pressure, suggesting a direct cardiac effect rather than a systemic hemodynamic one.[3][7]

| Parameter                                 | Observation           | Timepoints of Observation |
|-------------------------------------------|-----------------------|---------------------------|
| Left Ventricular Ejection Fraction (LVEF) | Robust Improvement    | Weeks 9, 13, and 17       |
| Heart Rate                                | No significant change | Weeks 9, 13, and 17       |
| Mean Arterial Blood Pressure              | No significant change | Weeks 9, 13, and 17       |

## **Clinical Development: Human Trials**

**AZD5462** has progressed to clinical trials in humans to assess its safety, tolerability, pharmacokinetics, and efficacy.



### **Phase I Studies in Healthy Volunteers**

A first-in-human, randomized, double-blind, placebo-controlled Phase I study evaluated single ascending doses (SAD) and multiple ascending doses (MAD) of **AZD5462** in healthy volunteers.

In the SAD portion, participants received single oral doses of **AZD5462** ranging from 20 mg to 1000 mg.[9] The MAD portion involved twice-daily oral administration of **AZD5462** at doses of 40 mg, 120 mg, 250 mg, and 500 mg for 10 days.[9] Cardiovascular safety parameters, including blood pressure and heart rate, were monitored throughout the study.



Click to download full resolution via product page

**AZD5462** was generally well-tolerated across the dose ranges studied.[9] A dose-dependent increase in plasma renin was observed, consistent with the known pharmacology of RXFP1 agonists.[9] While some participants receiving **AZD5462** experienced lower blood pressure and/or a higher heart rate compared to the placebo group, these changes were not considered clinically meaningful.[9]



| Dose Regimen                     | Dose Range         | Key Cardiovascular<br>Observations                                                                                     |
|----------------------------------|--------------------|------------------------------------------------------------------------------------------------------------------------|
| Single Ascending Dose (SAD)      | 20 mg - 1000 mg    | Dose-dependent increase in plasma renin. No clinically meaningful changes in blood pressure or heart rate.             |
| Multiple Ascending Dose<br>(MAD) | 40 mg - 500 mg BID | Lower blood pressure and/or higher heart rate observed in some participants, but not considered clinically meaningful. |

#### Phase IIb LUMINARA Trial in Heart Failure Patients

The LUMINARA study (NCT06299826) is a Phase IIb, randomized, double-blind, placebo-controlled, multicenter, dose-ranging study designed to evaluate the efficacy and safety of **AZD5462** in patients with chronic heart failure.[10][11]

The trial is enrolling patients with chronic heart failure who are on stable standard-of-care medication.[10] Participants are randomized to receive one of three dose levels of **AZD5462** or a placebo once daily for 24 weeks.[10]

The primary endpoint of the LUMINARA trial is the change from baseline in echocardiographic parameters at week 25.[11] This includes a comprehensive assessment of cardiac structure and function, including:

- Systolic function: Left Ventricular Ejection Fraction (LVEF)
- Diastolic function: Parameters such as the E/e' ratio
- Structural parameters: Left ventricular and atrial volumes
- Biomarkers: N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels

## **Summary and Future Directions**



AZD5462, a selective RXFP1 agonist, has demonstrated promising effects on cardiovascular physiology in both preclinical and early clinical studies. The preclinical data in a relevant non-human primate model of heart failure show a significant improvement in cardiac function without adverse hemodynamic effects. Phase I data in healthy volunteers support its safety and tolerability. The ongoing Phase IIb LUMINARA trial will provide crucial efficacy data in patients with chronic heart failure. The unique mechanism of action of AZD5462, targeting the relaxin receptor system, offers a novel therapeutic approach for the management of heart failure. The results of the LUMINARA study are eagerly awaited to further elucidate the role of AZD5462 in the treatment of this complex cardiovascular disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. AZD5462 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. AstraZeneca JMC Reports on RXFP1 Agonist AZD5462 [synapse-patsnapcom.libproxy1.nus.edu.sg]
- 4. AstraZeneca JMC Reports on RXFP1 Agonist AZD5462 [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Clinical Candidate AZD5462, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. astrazenecaclinicaltrials.com [astrazenecaclinicaltrials.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [The Cardiovascular Physiology of AZD5462: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15608796#azd5462-s-effect-on-cardiovascular-physiology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com